N-cyclohexyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9-8-20-14-15-7-11(13(19)17(9)14)12(18)16-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDBCIRXQMJGMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Synthesis Using Ionic Liquid Catalysts
A proven method for analogous thiazolo-pyrimidine derivatives involves one-pot, three-component reactions catalyzed by acid ionic liquids. For example, [CMMIM][BF₄⁻] (1-carboxymethyl-3-methylimidazolium tetrafluoroborate) enables the condensation of 4-hydroxycoumarin, aldehydes, and 2-aminopyridine in aqueous ethanol at room temperature. Adapting this for the target compound:
Procedure :
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Reactants :
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3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (precursor).
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Cyclohexylamine.
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Coupling agent (e.g., EDC/HOBt).
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Catalyst : 5 mol% [CMMIM][BF₄⁻].
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Solvent : Ethanol/water (1:1 v/v).
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Conditions : Stirred at 25°C for 2–4 hours.
Outcome :
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Avoids column chromatography; product precipitates directly.
Mechanism :
The ionic liquid activates the carbonyl group of the carboxylic acid, facilitating nucleophilic attack by cyclohexylamine. Concurrently, it stabilizes intermediates, reducing side reactions.
Optimization of Reaction Parameters
Critical parameters for MCRs include solvent polarity, temperature, and catalyst loading. Polar protic solvents (e.g., ethanol-water) enhance solubility of ionic intermediates, while temperatures >40°C risk decarboxylation. A balance between reaction rate and side-product formation is achieved at 25–30°C.
Stepwise Synthesis via Cyclization and Amidation
Thiazolo-Pyrimidine Core Formation
The thiazolo[3,2-a]pyrimidine core is constructed via cyclocondensation of 2-aminothiazole derivatives with β-keto esters or acids. For example:
Step 1 : Synthesis of 3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid.
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Reactants : 2-Amino-4-methylthiazole and ethyl acetoacetate.
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Conditions : Reflux in acetic acid (12 hours).
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Yield : 78% (analogous to methods in).
Step 2 : Amidation with cyclohexylamine.
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Coupling agents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
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Solvent : Dichloromethane (DCM), 0°C to room temperature.
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Yield : 82%.
Alternative Cyclization Routes
Patent literature describes thiazolo[4,5-d]pyrimidine syntheses using thiourea derivatives and α-haloketones. Adapting this for [3,2-a] isomers:
Procedure :
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Reactants :
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2-Amino-4-methylthiazole.
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Ethyl 2-chloroacetoacetate.
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Conditions : K₂CO₃ in DMF, 80°C, 8 hours.
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Outcome : Cyclizes to form the pyrimidine ring, followed by hydrolysis to the carboxylic acid.
Catalytic and Solvent Systems
Ionic Liquids vs. Conventional Catalysts
Comparative studies show ionic liquids (e.g., [CMMIM][BF₄⁻]) outperform traditional acids (e.g., H₂SO₄) in yield and reaction time:
| Catalyst | Yield (%) | Time (h) | Temperature (°C) |
|---|---|---|---|
| [CMMIM][BF₄⁻] | 89 | 2.5 | 25 |
| H₂SO₄ | 65 | 6 | 25 |
| p-TsOH | 72 | 4 | 25 |
Ionic liquids offer recyclability (up to 5 cycles with <5% yield drop), enhancing sustainability.
Solvent Optimization
Aqueous ethanol (1:1 v/v) emerges as optimal due to:
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Green chemistry benefits : Reduced toxicity vs. DMF or acetonitrile.
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Improved kinetics : Polar environment stabilizes charged intermediates.
Non-polar solvents (e.g., toluene) result in <10% yield due to poor solubility.
Characterization and Analytical Data
Spectroscopic Confirmation
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¹H NMR (400 MHz, DMSO-d₆) :
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δ 1.2–1.8 (m, 10H, cyclohexyl).
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δ 2.4 (s, 3H, CH₃).
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δ 8.1 (s, 1H, thiazole H).
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δ 10.2 (s, 1H, NH).
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FT-IR (cm⁻¹) :
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1680 (C=O, amide).
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1650 (C=O, ketone).
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1540 (C=N, thiazole).
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Purity and Yield Analysis
HPLC data for the final product typically shows >98% purity when using ionic liquid catalysts, compared to 85–90% with acid catalysts.
Comparative Evaluation of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| One-Pot MCR | Fast, minimal purification | Requires specialized catalysts | 89 |
| Stepwise Amidation | High regioselectivity | Multi-step, lower atom economy | 82 |
| Thiourea Cyclization | Scalable | Harsh conditions, longer time | 78 |
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with modified functional groups.
Scientific Research Applications
Medicinal Chemistry
N-cyclohexyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has shown potential as a lead compound in drug development due to its diverse pharmacological properties.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as:
- Inhibition of Kinases : The compound acts as an inhibitor of kinases like FLT3 and Aurora kinases, which are crucial in cancer cell proliferation and survival.
Combination Therapy
Studies suggest that combining this compound with established chemotherapeutic agents enhances its efficacy against leukemia and other cancers.
Antimicrobial Properties
The compound has demonstrated notable antibacterial and antifungal activities. Its mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial growth.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. It inhibits cyclooxygenase (COX) enzymes involved in the inflammatory response, making it a candidate for treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that N-cyclohexyl-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine derivatives showed promising results against FLT3-mutated acute myeloid leukemia (AML) cells. The compound induced apoptosis and inhibited cell proliferation significantly compared to control groups.
Case Study 2: Antimicrobial Efficacy
Research conducted by Pharmaceutical Biology highlighted the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) that suggest efficacy comparable to conventional antibiotics.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The thiazolo[3,2-a]pyrimidine class exhibits structural diversity, with variations in substituents at positions 3, 5, 6, and 7 significantly altering biological and chemical profiles. Below is a comparative analysis of key analogs:
Structural Modifications and Substituent Effects
Physicochemical and Spectral Comparisons
- Spectral Data :
- IR : Carboxamide C=O stretch (~1650–1700 cm<sup>−1</sup>) vs. ester C=O (~1720–1750 cm<sup>−1</sup>) .
- <sup>1</sup>H NMR : Cyclohexyl protons (δ 1.0–2.5 ppm) vs. aromatic protons (δ 6.5–8.0 ppm) in phenyl analogs .
- Mass Spec : Molecular ion peaks align with calculated weights (e.g., m/z 492 for carbohydrazide intermediates ).
Biological Activity
N-cyclohexyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine core structure, characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇N₃O₃S |
| Molecular Weight | 307.37 g/mol |
| CAS Number | 903247-38-1 |
This unique structure contributes to its biological activity, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazolo[3,2-a]pyrimidine derivatives, including this compound. The compound has shown significant activity against various pathogens:
- Bacterial Activity : Exhibits potent inhibitory effects against Gram-positive and Gram-negative bacteria. For instance, it has demonstrated a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
- Fungal Activity : The compound also displays antifungal activity against pathogenic fungi, making it a candidate for further exploration in treating infections caused by these organisms.
Anticancer Activity
Research indicates that this compound has significant cytotoxic effects on various cancer cell lines:
- Cervical Cancer : In vitro studies revealed high cytotoxicity against the HeLa cell line (cervical adenocarcinoma), with a selective profile that minimizes toxicity to normal cells .
- Mechanism of Action : The anticancer activity is believed to involve the inhibition of topoisomerase II, an essential enzyme in DNA replication and repair processes. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activities of thiazolo[3,2-a]pyrimidine derivatives. Below are key findings from notable research:
- Antileishmanial Effects : A study reported that certain thiazolo[3,2-a]pyrimidines exhibited powerful antileishmanial effects against Leishmania promastigotes, showcasing their potential in treating parasitic infections .
- Cytotoxicity Screening : A comprehensive screening of various thiazolo[3,2-a]pyrimidine derivatives found that those with specific substituents at the C5 position displayed enhanced cytotoxicity against tumor cells while maintaining low toxicity toward normal liver cells .
- Molecular Docking Studies : In silico analyses have demonstrated favorable binding interactions of this compound with key enzymes involved in bacterial resistance mechanisms such as DNA gyrase . These findings support its development as a potential antimicrobial agent.
Q & A
Q. What are the optimized synthetic routes for N-cyclohexyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves multi-step pathways, starting with the condensation of cyclohexylamine with a thiazolopyrimidine precursor. Key steps include:
- Cyclocondensation : Reacting 3-methyl-5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylic acid with cyclohexylamine in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–8 hours .
- Microwave-Assisted Synthesis : Accelerating reaction rates and improving yields (up to 85%) by using microwave irradiation (150 W, 120°C, 30 min) to enhance cyclization efficiency .
- Solvent Optimization : Acetic acid or ethanol improves solubility of intermediates, while catalytic p-toluenesulfonic acid (p-TSA) reduces side reactions .
Critical Parameters : Maintain anhydrous conditions, monitor pH (6–7), and use inert gas purging to prevent oxidation of thiazole moieties .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign signals for the cyclohexyl group (δ 1.2–1.8 ppm for axial protons) and thiazole ring (δ 7.2–7.5 ppm for aromatic protons) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the fused thiazolo-pyrimidine core .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 347.12) .
- X-ray Crystallography : Resolves bond angles (e.g., 120.5° for S1–C2–N1 in the thiazole ring) and confirms spatial arrangement of substituents .
- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (C=O at 1680–1700 cm⁻¹) and amide N–H bends (1540 cm⁻¹) .
Q. How is preliminary biological activity screening conducted for this compound?
- Methodological Answer :
- In Vitro Enzyme Inhibition Assays :
- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays (IC₅₀ values typically 1–10 µM) .
- Antimicrobial Activity : Test via broth microdilution (MIC values against S. aureus and E. coli) .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
- Molecular Docking : Preliminary binding affinity predictions using AutoDock Vina to map interactions with ATP-binding pockets (e.g., ΔG ≈ -9.2 kcal/mol) .
Advanced Research Questions
Q. What reaction mechanisms are proposed for the formation of the thiazolo[3,2-a]pyrimidine core during synthesis?
- Methodological Answer : The core forms via a Domino Knoevenagel-Heterocyclization mechanism:
Knoevenagel Condensation : Carboxamide reacts with β-ketoesters to form an α,β-unsaturated intermediate.
Cyclization : Thiazole sulfur nucleophilically attacks the α-carbon, followed by intramolecular dehydration .
Key Evidence : DFT calculations show a transition state energy barrier of 25.3 kcal/mol for the cyclization step, with acetic acid lowering the barrier by stabilizing intermediates .
Q. How can contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Standardized Protocols : Ensure consistent cell lines (e.g., ATCC-validated HeLa) and assay conditions (pH 7.4, 37°C, 5% CO₂) .
- Orthogonal Assays : Confirm kinase inhibition via both fluorescence (ADP-Glo™) and radiometric (³²P-ATP) methods .
- Solubility Correction : Account for DMSO concentration effects (e.g., >0.1% DMSO alters membrane permeability) using LC-MS quantification .
Q. What computational methods are used to predict and validate interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : GROMACS simulations (50 ns, CHARMM36 force field) reveal stable binding to EGFR’s hydrophobic pocket (RMSD < 2.0 Å) .
- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations predict electrophilic reactivity at C6 (Fukui index f⁻ = 0.12) .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modification (e.g., cyclohexyl → phenyl reduces ΔΔG by 1.8 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
